(3,5-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone
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Overview
Description
(3,5-DIMETHOXYPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a nitrophenylsulfonyl group, and a piperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHOXYPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,5-dimethoxybenzoyl chloride with 4-nitrophenylsulfonylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHOXYPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used
Properties
Molecular Formula |
C19H21N3O7S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21N3O7S/c1-28-16-11-14(12-17(13-16)29-2)19(23)20-7-9-21(10-8-20)30(26,27)18-5-3-15(4-6-18)22(24)25/h3-6,11-13H,7-10H2,1-2H3 |
InChI Key |
MKMMUMXVBQVINS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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